5-(2,3-Dimethylbenzoyl)-2-methylpyridine
Overview
Description
5-(2,3-Dimethylbenzoyl)-2-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 2,3-dimethylbenzoyl group and an additional methyl group at the 2-position
Scientific Research Applications
5-(2,3-Dimethylbenzoyl)-2-methylpyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethylbenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 2,3-dimethylbenzoyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions to facilitate the Friedel-Crafts acylation. The reaction mixture is usually refluxed in a suitable solvent like dichloromethane or chloroform to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The purification of the product is achieved through distillation or recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dimethylbenzoyl)-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the benzoyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
Mechanism of Action
The mechanism of action of 5-(2,3-Dimethylbenzoyl)-2-methylpyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways by binding to active sites or allosteric sites on target proteins. This interaction can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler analog without the benzoyl group, used as a precursor in various chemical syntheses.
2,3-Dimethylbenzoyl chloride: The acylating agent used in the synthesis of 5-(2,3-Dimethylbenzoyl)-2-methylpyridine.
5-Benzoyl-2-methylpyridine: A similar compound with a benzoyl group instead of the dimethylbenzoyl group.
Uniqueness
This compound is unique due to the presence of both the 2,3-dimethylbenzoyl group and the methyl group on the pyridine ring. This structural combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2,3-dimethylphenyl)-(6-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-5-4-6-14(12(10)3)15(17)13-8-7-11(2)16-9-13/h4-9H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHHIUXSIZQJKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CN=C(C=C2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222461 | |
Record name | (2,3-Dimethylphenyl)(6-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-04-9 | |
Record name | (2,3-Dimethylphenyl)(6-methyl-3-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-04-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,3-Dimethylphenyl)(6-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201222461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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